2'-(2-methoxyethyl)-1'-oxo-N-pentyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide is a synthetic compound with a complex molecular structure. It is identified by the CAS number 1374509-88-2 and has the molecular formula with a molecular weight of 386.5 g/mol. This compound falls under the category of carboxamides and isoquinoline derivatives, which are known for their diverse biological activities, including potential therapeutic applications in pharmacology.
The synthesis of 2'-(2-methoxyethyl)-1'-oxo-N-pentyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide typically involves multi-step organic reactions. While specific details on the synthetic pathway are not extensively documented in the available literature, the general approach for synthesizing similar compounds often includes:
Technical details regarding reaction conditions (temperature, solvent choice, and catalyst types) are crucial for optimizing yield and purity but are not specified in the current literature.
The molecular structure of 2'-(2-methoxyethyl)-1'-oxo-N-pentyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide can be represented using various structural formulas. The compound features a spirocyclic framework that combines elements of cyclohexane and isoquinoline:
CCCCCNC(=O)C1c2ccccc2C(=O)N(CCOC)C12CCCCC2.This notation indicates the presence of multiple functional groups, including a methoxyethyl group, a pentyl chain, and two carbonyl functionalities.
The chemical reactivity of 2'-(2-methoxyethyl)-1'-oxo-N-pentyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide can be explored through various organic reactions:
Each of these reactions would require specific conditions to ensure selectivity and yield.
Potential mechanisms could include:
Further experimental studies would be necessary to elucidate the precise mechanisms at play.
While specific physical properties such as density and boiling point remain unreported for this compound, some general properties can be inferred:
Chemical properties such as reactivity towards nucleophiles or electrophiles would depend on the functional groups present within the molecule.
The potential applications for 2'-(2-methoxyethyl)-1'-oxo-N-pentyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide could span several fields:
Further research is necessary to fully explore these applications and validate their efficacy through experimental studies.
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5